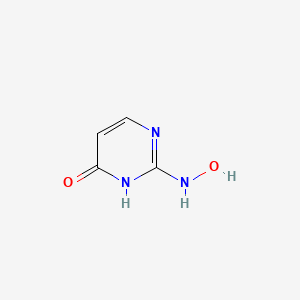

4-Hydroxy-2-hydroxyaminopyrimidine

Description

Properties

CAS No. |

545379-71-3 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

2-(hydroxyamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H5N3O2/c8-3-1-2-5-4(6-3)7-9/h1-2,9H,(H2,5,6,7,8) |

InChI Key |

QLHOXIDCXZUEHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(NC1=O)NO |

Origin of Product |

United States |

Preparation Methods

Key Reaction Scheme:

- Reactant Preparation : Ethyl acetoacetate (β-keto ester) and hydroxyurea.

- Cyclization : Conducted in high-boiling polar solvents (e.g., DMF, DMSO) at 120–160°C for 12–24 hours.

- Workup : Neutralization with aqueous base, followed by extraction and recrystallization.

Example :

In a modified protocol from CN102786479A, β-keto esters reacted with thiocarbamide to yield 2-sulfydryl-4-hydroxypyrimidines. Replacing thiocarbamide with hydroxyurea could target the desired hydroxyamino product. However, no direct examples of this adaptation are documented in the provided literature.

Nucleophilic Substitution of 2-Chloro-4-hydroxypyrimidine

Substitution of a halogen at position 2 with hydroxylamine is a viable route. This method leverages the reactivity of chloropyrimidines toward nucleophiles.

Key Steps:

- Synthesis of 2-Chloro-4-hydroxypyrimidine :

- Displacement with Hydroxylamine :

Optimization Insights :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Yield Considerations : Substitution reactions on pyrimidines typically yield 50–80%, depending on leaving group reactivity.

Functional Group Modification of 2-Amino-4-hydroxypyrimidine

Post-synthetic modification of a pre-formed 2-amino derivative offers another pathway.

Oxidation of 2-Amino to 2-Hydroxyamino:

- Starting Material : 2-Amino-4-hydroxypyrimidine, synthesized via methods in US3997537A (e.g., diketene and guanidine sulfate).

- Hydroxylation :

Challenges :

- Over-oxidation to nitro groups (-NO₂) is a risk.

- Selective hydroxylation requires careful control of reaction conditions (pH, temperature).

This compound has been identified in Nauclea latifolia leaf extracts via GC-MS. While not a synthetic method, natural isolation provides a reference for spectroscopic characterization:

- GC-MS Data : Retention time = 15.062 min, molecular ion [M+H]⁺ = 127 m/z.

- Limitations : Low abundance (0.35% in extract) makes industrial-scale isolation impractical.

Comparative Analysis of Methods

*Yields inferred from analogous reactions in cited literature.

Analytical Characterization

Key spectroscopic data for synthetic validation:

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-hydroxyaminopyrimidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product formed is 4-oxo-2-hydroxyaminopyrimidine.

Reduction: The major product formed is 4-hydroxy-2-aminopyrimidine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

Scientific Research Applications

4-Hydroxy-2-hydroxyaminopyrimidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential use in the development of antiviral and anticancer agents.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-hydroxyaminopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. This interaction can disrupt the enzyme’s activity and lead to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key pyrimidine derivatives from the evidence, focusing on substituents, molecular formulas, and applications:

Key Differences and Similarities

- Hydroxy vs. Methylthio Groups: 4-Hydroxy-2-(methylthio)... (200.07 g/mol): The methylthio (-SCH₃) group at position 2 enhances lipophilicity compared to hydroxyamino groups, making it suitable for membrane permeability in drug candidates . 4-Amino-2-hydroxypyrimidine (111.10 g/mol): Simpler structure with -NH₂ and -OH groups, often used as a precursor in nucleotide synthesis .

- Biological Activity: 4-Amino-5-hydroxymethyl-2-methylpyrimidine: Acts as a pyridoxine (vitamin B6) antagonist, disrupting coenzyme-dependent metabolic pathways . 4-[(4-Hydroxy-pyrimidin-2-yl)amino]-benzonitrile: A critical impurity in antiretroviral drugs like Rilpivirine, highlighting its role in quality control during pharmaceutical manufacturing .

- Synthetic Accessibility: Compounds like 4-Amino-2-dimethylamino-6-hydroxypyrimidine are synthesized via multistep reactions involving chlorinated precursors and amine coupling, as seen in ’s protocols (e.g., LCMS: m/z 245 [M+H]⁺) .

Research Findings and Implications

Stability and Reactivity

- Hydroxyamino Group Instability: The -NH-OH group in 4-Hydroxy-2-hydroxyaminopyrimidine derivatives may undergo oxidation or rearrangement under acidic conditions, necessitating stabilization via protective groups (e.g., acetylation) during synthesis .

- Crystallographic Data : Pyrimidines like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () exhibit planar ring structures, with hydrogen-bonding networks critical for binding to biological targets like kinases .

Industrial and Pharmacological Relevance

- Antimicrobial Applications : Derivatives with -COOH or -CH₂OH groups (e.g., and ) show promise in inhibiting bacterial folate synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Hydroxy-2-hydroxyaminopyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves refluxing precursor carbonyl compounds (e.g., dihydropyrimidinones) with hydroxylamine hydrochloride in alkaline conditions. For example, hydroxylamine hydrochloride reacts with ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate in sodium hydroxide to form oxime derivatives with >90% yield . Key parameters include reaction time (typically 6–12 hours), stoichiometric ratios (1:1.2 for carbonyl:hydroxylamine), and purification via recrystallization. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for N–O stretch (~930 cm⁻¹) and C=N absorption (~1600 cm⁻¹) to confirm hydroxyimino and pyrimidine rings .

- ¹H NMR : Hydroxyamino protons appear as broad singlets near δ 10–12 ppm, while pyrimidine ring protons resonate at δ 6.5–8.5 ppm depending on substituents .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of –NHOH) validate molecular weight and functional groups .

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How does this compound behave under varying pH and temperature conditions in aqueous solutions?

- Methodological Answer : Stability studies should assess hydrolysis and oxidation risks. For example:

- pH Stability : Test buffered solutions (pH 2–12) at 25°C for 24 hours. The compound may degrade under strongly acidic/basic conditions due to imine bond cleavage.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Pyrimidine derivatives often degrade above 200°C .

- Storage Recommendations : Store at 4°C in inert atmospheres (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the hydroxyamino group (–NHOH) may act as a nucleophile due to high HOMO energy .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess solvation effects on reaction pathways .

- Database Tools : Use PISTACHIO or REAXYS to compare predicted vs. experimental reaction outcomes .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy) for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies using CLSI/MIC guidelines to ensure consistency in bacterial/fungal strains (e.g., E. coli ATCC 25922, C. albicans ATCC 90028) and growth media .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. phenyl groups at position 4) to isolate contributing factors .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental variability .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound complexes?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Co-crystallize the compound with metal ions (e.g., Cu²⁺) or hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice structures .

- Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., N–O = ~1.36 Å) with similar pyrimidine derivatives to validate geometry .

- Powder XRD : Use Rietveld refinement to analyze polymorphic forms if single crystals are unavailable .

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to thymidylate synthase (a pyrimidine biosynthesis enzyme) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence to detect conformational shifts in protein targets .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.